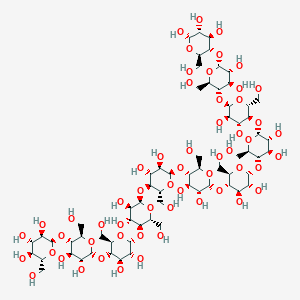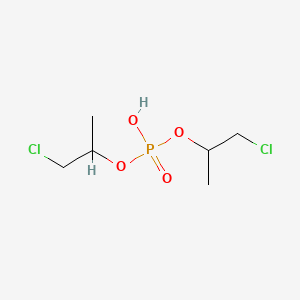
16-Hydroxy Methylstenbolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy Methylstenbolone is a synthetic anabolic-androgenic steroid It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy Methylstenbolone involves multiple steps, starting from the base compound dihydrotestosterone. The process includes methylation at the 17α position and hydroxylation at the 16 position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.
Medicine: Investigations into its anabolic properties have considered its potential use in treating muscle-wasting conditions.
Industry: The compound is used in the development of performance-enhancing supplements and other related products.
Mécanisme D'action
The mechanism of action of 16-Hydroxy Methylstenbolone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which influences various cellular processes.
Comparaison Avec Des Composés Similaires
Methylstenbolone: A closely related compound with similar anabolic properties but different metabolic stability.
Methasterone: Another 17α-methylated derivative of dihydrotestosterone with distinct pharmacokinetic properties.
Mestanolone: A related anabolic steroid with different receptor binding affinities and biological effects.
Uniqueness: 16-Hydroxy Methylstenbolone is unique due to its specific hydroxylation at the 16 position, which may influence its metabolic stability and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
1419771-01-9 |
|---|---|
Formule moléculaire |
C₂₁H₃₂O₃ |
Poids moléculaire |
332.48 |
Synonymes |
(5α,17β)-16,17-Dihydroxy-2,17-dimethyl-androst-1-en-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
